![molecular formula C20H25FN2O2 B4016135 1-(4-fluorophenyl)-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione](/img/structure/B4016135.png)
1-(4-fluorophenyl)-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of fluorinated compounds and azabicyclooctanes involves electrophilic fluorination and reactions of 1,4-dihydropyridines or similar precursors. For instance, electrophilic fluorination of Hantzsch-type 1,4-dihydropyridines with Selectfluor® can lead to the formation of new fluorinated compounds (Pikun et al., 2018). Furthermore, the synthesis of azabicyclooctanes can be achieved through intramolecular Michael-type additions from chloroalkyl-1,4-dihydropyridines (Gregory et al., 1985).
Molecular Structure Analysis
The molecular structure of related compounds often features complex bicyclic or tricyclic frameworks, which are crucial for their biological activity and chemical properties. For example, crystal and molecular structure studies of related azaspiro and azabicyclo compounds reveal the significance of ring conformations and the positioning of fluorine atoms in determining their chemical behavior and interaction potential (Manjunath et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving azabicyclooctanes and fluorinated compounds are diverse, including electrophilic fluorination, nucleophilic substitution, and cycloaddition reactions. These reactions are pivotal for the synthesis of various derivatives with potential pharmacological activities. The presence of fluorine atoms notably affects the chemical reactivity and stability of these compounds (Dubois et al., 1996).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-19(2)9-15-10-20(3,11-19)12-22(15)16-8-17(24)23(18(16)25)14-6-4-13(21)5-7-14/h4-7,15-16H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGHEVPKBFRRFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3CC(=O)N(C3=O)C4=CC=C(C=C4)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7122727 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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